N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3-chloro-4-methylaniline with 2-(4-methoxybenzylidene)hydrazinecarboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and materials
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its hydrazone moiety is known to interact with various biological targets.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area focuses on understanding its mechanism of action and optimizing its pharmacological properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16ClN3O3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-3-6-13(9-15(11)18)20-16(22)17(23)21-19-10-12-4-7-14(24-2)8-5-12/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
YZTDHTVIIPSLCP-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
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